molecular formula C15H23ClN2 B11718457 N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride

Cat. No.: B11718457
M. Wt: 266.81 g/mol
InChI Key: CPDDSYOLKHNBTC-CHAHGSPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride is a chemical compound known for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia. This compound is recognized for its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride typically involves the cyclopropanation of a phenyl-substituted olefin followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride is unique due to its specific stereochemistry, which enhances its inhibitory activity against LSD1 compared to other similar compounds. This specificity makes it a more potent and selective inhibitor, providing potential advantages in therapeutic applications .

Properties

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride

InChI

InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1

InChI Key

CPDDSYOLKHNBTC-CHAHGSPUSA-N

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl

Origin of Product

United States

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